An In-Depth Technical Guide to Hydroxy-PEG3-NHS: Structure, Properties, and Applications
An In-Depth Technical Guide to Hydroxy-PEG3-NHS: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Hydroxy-PEG3-NHS ester, a versatile heterobifunctional crosslinker. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and materials science.
Chemical Structure and Properties
Hydroxy-PEG3-NHS ester is a molecule that features a hydroxyl (-OH) group and an N-hydroxysuccinimide (NHS) ester group separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure imparts both hydrophilicity and reactivity, making it a valuable tool in bioconjugation.
The chemical structure is as follows:
The key functional groups are:
-
Hydroxyl Group (-OH): A primary alcohol that can be used for further chemical modifications or as a point of attachment to surfaces or other molecules.
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PEG3 Spacer: A short, hydrophilic chain of three ethylene glycol units that increases the aqueous solubility of the molecule and the resulting conjugate.[1]
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NHS Ester: A highly reactive group that specifically targets primary amines (-NH2) on biomolecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy-PEG3-NHS ester is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 319.31 g/mol | |
| Molecular Formula | C13H21NO8 | [2] |
| CAS Number | 1807518-71-3 | [2] |
| Appearance | Colorless to light yellow oil | |
| Solubility | ≥ 100 mg/mL in DMSO | |
| Purity | Typically ≥95% |
Reaction Kinetics and Stability
The reactivity of the NHS ester is pH-dependent. The reaction with primary amines is most efficient at a pH range of 7.2-8.5.[] It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more significant with increasing pH. The half-life of NHS esters in aqueous solution is a critical consideration for experimental design.
| pH | Half-life of NHS ester | Reference |
| 7.0 (at 0°C) | 4-5 hours | [4][5] |
| 8.0 | ~1 hour | [4] |
| 8.6 (at 4°C) | 10 minutes | [4][5] |
| 9.0 | ~125 minutes | [6] |
Due to this hydrolysis, it is recommended to prepare solutions of Hydroxy-PEG3-NHS ester immediately before use and to avoid storing it in aqueous buffers for extended periods.
Applications in Research and Drug Development
The bifunctional nature of Hydroxy-PEG3-NHS ester makes it a valuable tool in a variety of applications, particularly in the development of complex biomolecules and drug delivery systems.
Bioconjugation
The primary application of Hydroxy-PEG3-NHS ester is the covalent modification of biomolecules. The NHS ester reacts efficiently with the primary amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.[] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides.[7]
PROTAC® Development
Hydroxy-PEG3-NHS ester is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in Hydroxy-PEG3-NHS provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.
Surface Modification and Nanoparticle Functionalization
The hydroxyl group of Hydroxy-PEG3-NHS ester can be used to attach the molecule to surfaces, such as those of nanoparticles or microarrays. Subsequent reaction of the NHS ester with amine-containing biomolecules allows for the controlled immobilization of proteins, antibodies, or other ligands. This is a key technique in the development of targeted drug delivery systems, diagnostic assays, and biocompatible materials.
Experimental Protocols
The following are general protocols for common applications of Hydroxy-PEG3-NHS ester. It is important to optimize the reaction conditions for each specific application.
General Protocol for Protein Labeling
This protocol describes the general steps for conjugating Hydroxy-PEG3-NHS ester to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Hydroxy-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Hydroxy-PEG3-NHS Ester Solution: Immediately before use, dissolve the Hydroxy-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Hydroxy-PEG3-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Hydroxy-PEG3-NHS ester and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Workflow for PROTAC Synthesis
The synthesis of a PROTAC molecule is a multi-step process that involves the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase to a linker. The following diagram illustrates a general workflow for the synthesis of a PROTAC using Hydroxy-PEG3-NHS ester.
References
- 1. Hydroxy-PEG3-NHS - CD Bioparticles [cd-bioparticles.net]
- 2. Hydroxy-PEG3-NHS - Immunomart [immunomart.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Innovation: NHS PEG Derivatives & Bioconjugation Techniques for Indian Researchers [updates.reinste.com]
- 8. Hydroxy-PEG3-NHS - Immunomart [immunomart.org]
- 9. cnreagent.com [cnreagent.com]
